molecular formula C37H46N2O4S B1672447 Benzoic acid, 4-(4-((2R,5R)-5-((bis(phenylmethyl)amino)carbonyl)-2-heptyl-4-oxo-3-thiazolidinyl)butyl)-, rel- CAS No. 321557-86-2

Benzoic acid, 4-(4-((2R,5R)-5-((bis(phenylmethyl)amino)carbonyl)-2-heptyl-4-oxo-3-thiazolidinyl)butyl)-, rel-

Cat. No.: B1672447
CAS No.: 321557-86-2
M. Wt: 600.8 g/mol
InChI Key: GHJJBEKMPCOSRH-LRHLLKFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW0072 is a PPARγ partial agonist.

Properties

CAS No.

321557-86-2

Molecular Formula

C37H46N2O4S

Molecular Weight

600.8 g/mol

IUPAC Name

4-[4-[(2R,5R)-5-(dibenzylcarbamoyl)-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid

InChI

InChI=1S/C36H44N2O4S/c1-2-3-4-5-12-20-32-38(25-14-13-15-28-21-23-31(24-22-28)36(41)42)35(40)33(43-32)34(39)37(26-29-16-8-6-9-17-29)27-30-18-10-7-11-19-30/h6-11,16-19,21-24,32-33H,2-5,12-15,20,25-27H2,1H3,(H,41,42)/t32-,33-/m1/s1

InChI Key

GHJJBEKMPCOSRH-LRHLLKFHSA-N

SMILES

CCCCCCCC1N(C(=O)C(S1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O

Isomeric SMILES

CCCCCCC[C@@H]1N(C(=O)[C@H](S1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CCCCCCCC1N(C(=O)C(S1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-(4-carboxyphenyl)butyl)-2-heptyl-4-oxo-5-thiazolidine-N,N-dibenzylacetamide
GW 0072
GW0072

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-(4-((2R,5R)-5-((bis(phenylmethyl)amino)carbonyl)-2-heptyl-4-oxo-3-thiazolidinyl)butyl)-, rel-
Reactant of Route 2
Benzoic acid, 4-(4-((2R,5R)-5-((bis(phenylmethyl)amino)carbonyl)-2-heptyl-4-oxo-3-thiazolidinyl)butyl)-, rel-
Reactant of Route 3
Benzoic acid, 4-(4-((2R,5R)-5-((bis(phenylmethyl)amino)carbonyl)-2-heptyl-4-oxo-3-thiazolidinyl)butyl)-, rel-
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 4-(4-((2R,5R)-5-((bis(phenylmethyl)amino)carbonyl)-2-heptyl-4-oxo-3-thiazolidinyl)butyl)-, rel-
Reactant of Route 5
Benzoic acid, 4-(4-((2R,5R)-5-((bis(phenylmethyl)amino)carbonyl)-2-heptyl-4-oxo-3-thiazolidinyl)butyl)-, rel-
Reactant of Route 6
Benzoic acid, 4-(4-((2R,5R)-5-((bis(phenylmethyl)amino)carbonyl)-2-heptyl-4-oxo-3-thiazolidinyl)butyl)-, rel-

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